molecular formula C10H18NNaO4S B2621071 Sodium 4-N-boc-piperidinylsulfinate CAS No. 1823496-21-4

Sodium 4-N-boc-piperidinylsulfinate

Cat. No.: B2621071
CAS No.: 1823496-21-4
M. Wt: 271.31
InChI Key: BZAULURLYWKDTG-UHFFFAOYSA-M
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Description

Sodium 4-N-boc-piperidinylsulfinate is a chemical compound used primarily as a reagent in organic synthesis. It is part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles. The compound is known for its ability to facilitate regioselective reactions, which can be effectively tuned by modifying the pH and solvent selection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-N-boc-piperidinylsulfinate typically involves the reaction of 4-N-boc-piperidine with sulfur dioxide and a base, followed by the addition of sodium hydroxide. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-N-boc-piperidinylsulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired products .

Major Products

The major products formed from these reactions include sulfonate derivatives, sulfinate esters, and various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism by which Sodium 4-N-boc-piperidinylsulfinate exerts its effects involves the formation of sulfonate intermediates, which can undergo further chemical transformations. The molecular targets and pathways involved include the activation of C-H bonds in heterocycles, leading to regioselective functionalization. The compound’s ability to tune regioselectivity by modifying pH and solvent conditions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-8(5-7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAULURLYWKDTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823496-21-4
Record name sodium 1-[(tert-butoxy)carbonyl]piperidine-4-sulfinate
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